4-[(4-Methylsulfanylphenyl)methoxy]benzene-1,2-diamine
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Overview
Description
4-[(4-Methylsulfanylphenyl)methoxy]benzene-1,2-diamine is an organic compound with a complex structure that includes both aromatic and amine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Methylsulfanylphenyl)methoxy]benzene-1,2-diamine typically involves multiple steps. One common method starts with the nitration of 4-methylsulfanylphenol to produce 4-nitro-4-methylsulfanylphenol. This intermediate is then subjected to a reduction reaction using iron powder in the presence of acetic acid to yield 4-amino-4-methylsulfanylphenol. The final step involves the reaction of this intermediate with 4-methoxybenzene-1,2-diamine under controlled conditions to produce the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Methylsulfanylphenyl)methoxy]benzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups to form amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Iron powder and acetic acid are commonly used for reduction reactions.
Substitution: Reagents such as halogens and nitrating agents are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction typically produces amines.
Scientific Research Applications
4-[(4-Methylsulfanylphenyl)methoxy]benzene-1,2-diamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-[(4-Methylsulfanylphenyl)methoxy]benzene-1,2-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzene-1,2-diamine: Similar structure but lacks the methylsulfanyl group.
4-Methylsulfanylphenol: Contains the methylsulfanyl group but lacks the diamine functionality.
Uniqueness
4-[(4-Methylsulfanylphenyl)methoxy]benzene-1,2-diamine is unique due to the presence of both the methylsulfanyl and diamine groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C14H16N2OS |
---|---|
Molecular Weight |
260.36 g/mol |
IUPAC Name |
4-[(4-methylsulfanylphenyl)methoxy]benzene-1,2-diamine |
InChI |
InChI=1S/C14H16N2OS/c1-18-12-5-2-10(3-6-12)9-17-11-4-7-13(15)14(16)8-11/h2-8H,9,15-16H2,1H3 |
InChI Key |
UCOYRIJVVYRZTL-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)COC2=CC(=C(C=C2)N)N |
Origin of Product |
United States |
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